D-threo-PPMP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H20F3N3O3S |

|---|---|

Peso molecular |

403.4 g/mol |

Nombre IUPAC |

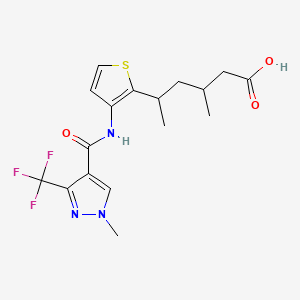

3-methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid |

InChI |

InChI=1S/C17H20F3N3O3S/c1-9(7-13(24)25)6-10(2)14-12(4-5-27-14)21-16(26)11-8-23(3)22-15(11)17(18,19)20/h4-5,8-10H,6-7H2,1-3H3,(H,21,26)(H,24,25) |

Clave InChI |

INOLLUIRXPMSCU-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

D-threo-PPMP: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This inhibition leads to a significant alteration in cellular sphingolipid metabolism, resulting in the depletion of downstream glycosphingolipids and the potential accumulation of the substrate, ceramide. These changes trigger a cascade of downstream cellular events, including the induction of apoptosis and autophagy, and the reversal of multidrug resistance in cancer cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80). By mimicking the structure of ceramide, this compound binds to the active site of GCS, preventing the transfer of glucose from UDP-glucose to ceramide. This primary action initiates a cascade of downstream effects.

Biochemical Consequences of GCS Inhibition

-

Depletion of Glucosylceramide and Downstream Glycosphingolipids: The most direct consequence of GCS inhibition is the reduced synthesis of glucosylceramide, the precursor for the majority of glycosphingolipids, including lactosylceramide, globosides, and gangliosides.

-

Accumulation of Ceramide: The blockage of ceramide's conversion to glucosylceramide can lead to an accumulation of intracellular ceramide. Ceramide is a critical bioactive lipid involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest.

Quantitative Data

The inhibitory effects of this compound on GCS activity and its downstream consequences on cell physiology have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Cell Line / System | Value | Reference |

| IC50 for GCS Inhibition | MDCK cell homogenates | 0.5 µM | |

| K562 human leukemia cells | ~1 µM | ||

| B16 melanoma cells | Not specified | ||

| Inhibition of GCS Activity | MDCK cell homogenates | 70% inhibition at 20 µM | |

| Mouse liver microsomes | 41% inhibition at 20 µM | ||

| Mouse brain homogenates | 62% inhibition at 20 µM | ||

| Effect on MDR1 Expression | KB-V0.01 cells | 70% decrease with 10 µM for 72h | |

| MCF-7-AdrR cells | 58% decrease with 5.0 µM for 4 days | ||

| 84% decrease with 10 µM for 7 days | |||

| Effect on Cell Growth | MDCK kidney epithelial cells | 70% reduction at 20 µM | |

| Effect on DNA Synthesis | MDCK kidney epithelial cells | Significant inhibition at 3 µM |

Table 1: Quantitative Effects of this compound on GCS Activity and Cellular Parameters.

Signaling Pathways Modulated by this compound

The primary action of this compound on GCS triggers a complex network of downstream signaling events, primarily driven by the altered balance of cellular sphingolipids.

Ceramide-Mediated Apoptosis

The accumulation of ceramide is a key driver of the pro-apoptotic effects of this compound. Ceramide can activate several signaling cascades leading to programmed cell death.

Caption: Ceramide-Mediated Apoptosis Pathway Induced by this compound.

Autophagy Induction

Inhibition of GCS by this compound has also been shown to stimulate autophagy, a cellular process of self-degradation of cellular components. This can be a survival mechanism under stress or a pathway to cell death.

Caption: Autophagy Induction Pathway following GCS Inhibition by this compound.

Reversal of Multidrug Resistance (MDR)

A significant application of this compound is in overcoming multidrug resistance in cancer cells. This is primarily achieved through the downregulation of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.

Caption: Signaling Pathway for the Reversal of Multidrug Resistance by this compound.

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Glucosylceramide Synthase (GCS) Activity Assay

This assay measures the enzymatic activity of GCS in the presence and absence of this compound.

Principle: The assay quantifies the transfer of radiolabeled glucose from UDP-[¹⁴C]glucose to a ceramide acceptor.

General Protocol:

-

Preparation of Cell Lysates/Microsomes: Homogenize cells or tissues in a suitable buffer and prepare a microsomal fraction by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate/microsomes, a ceramide substrate (e.g., C6-NBD-ceramide), UDP-[¹⁴C]glucose, and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.

-

Separation and Quantification: Separate the radiolabeled glucosylceramide from the unreacted UDP-[¹⁴C]glucose using thin-layer chromatography (TLC).

-

Analysis: Quantify the amount of radiolabeled glucosylceramide using a phosphorimager or by scraping the corresponding TLC spot and performing liquid scintillation counting. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for MDR1 (P-glycoprotein) Expression

This technique is used to detect and quantify the levels of P-glycoprotein in cells treated with this compound.

General Protocol:

-

Cell Lysis: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in P-glycoprotein expression.

Conclusion

This compound is a valuable research tool for studying the roles of glycosphingolipids in various cellular processes. Its primary mechanism of action, the inhibition of glucosylceramide synthase, leads to a cascade of well-defined downstream effects, including the induction of apoptosis and autophagy, and a notable ability to reverse multidrug resistance in cancer cells. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting glycosphingolipid metabolism. The provided signaling pathway diagrams offer a visual framework for understanding the complex molecular interactions modulated by this potent inhibitor. Further research into the nuanced effects of this compound in different cellular contexts will continue to uncover its full therapeutic and scientific value.

D-threo-PPMP: A Technical Guide to its Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide, a precursor for most glycosphingolipids. This targeted inhibition makes this compound a valuable research tool for investigating the multifaceted roles of glycosphingolipids and their metabolic pathways in a range of cellular processes and disease models. Primarily, this compound is utilized in preclinical research to study and potentially overcome multidrug resistance (MDR) in cancer and to explore the modulation of autophagy in neurological contexts. Its mechanism of action centers on the accumulation of intracellular ceramide and the depletion of downstream glycosphingolipids, which in turn impacts critical signaling pathways, including the Akt/mTOR pathway.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase, effectively blocking the conversion of ceramide to glucosylceramide. This inhibition leads to two primary cellular consequences:

-

Ceramide Accumulation: The blockage of its conversion leads to an increase in intracellular levels of ceramide, a bioactive lipid known to be involved in cell signaling pathways that regulate apoptosis, cell growth, and differentiation.

-

Glycosphingolipid Depletion: The synthesis of most glycosphingolipids is halted, leading to a reduction in their cellular concentration. This has significant implications for the structure and function of cell membranes, as well as for signaling events mediated by these lipids.

Key Research Applications

Reversal of Multidrug Resistance in Cancer

A significant application of this compound is in the study of multidrug resistance, a major obstacle in cancer chemotherapy. Overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene, is a common mechanism of MDR, as it actively effluxes chemotherapeutic drugs from cancer cells.

Research has demonstrated that this compound can down-regulate the expression of P-glycoprotein, thereby re-sensitizing resistant cancer cells to cytotoxic agents. For instance, treatment of multidrug-resistant KB-V0.01 human oral cancer cells with this compound has been shown to significantly decrease the expression of MDR1.[1][2]

Quantitative Data on this compound in Multidrug Resistance:

| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |

| KB-V0.01 | This compound | 10 µM | 72 hours | 70% decrease in MDR1 expression | [1][2] |

Induction of Autophagy in Neurons

This compound is a valuable tool for investigating the role of autophagy in neuronal health and disease. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in various neurodegenerative disorders.

Studies have shown that by inhibiting glucosylceramide synthase, this compound can stimulate autophagy flux in neurons.[3] This effect is mediated through the inhibition of the Akt/mTOR signaling pathway, a key regulator of autophagy.

Quantitative Data on this compound in Autophagy Induction:

| Cell Type | Compound | Concentration | Effect | Reference |

| Primary Neurons | DL-threo-PPMP | Not specified | Enhances autophagy flux | [3] |

Signaling Pathways Affected by this compound

The primary signaling pathway modulated by this compound is the PI3K/Akt/mTOR pathway . By inhibiting glucosylceramide synthase, this compound leads to a reduction in the phosphorylation of Akt and its downstream effector, the ribosomal protein S6 kinase (S6K). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for the induction of autophagy.

Diagram of this compound's Effect on the Akt/mTOR Pathway:

Caption: this compound inhibits GCS, leading to reduced Akt/mTOR signaling and autophagy induction.

Experimental Protocols

Western Blot Analysis of P-glycoprotein (MDR1) Expression

This protocol is a general guideline for assessing the effect of this compound on P-glycoprotein expression in cancer cell lines.

a. Cell Culture and Treatment:

-

Seed multidrug-resistant cancer cells (e.g., KB-V0.01) in appropriate culture medium.

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).

b. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA or Bradford assay.

c. Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a suitable percentage polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against P-glycoprotein (e.g., C219 monoclonal antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize P-glycoprotein band intensity to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Western Blot Analysis:

Caption: Workflow for analyzing P-glycoprotein expression after this compound treatment.

Autophagy Flux Assay in Neurons (LC3 Turnover)

This protocol provides a general method to measure autophagy flux in primary neurons treated with this compound.

a. Neuronal Culture and Treatment:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) on appropriate substrates.

-

Treat mature neurons with this compound at the desired concentration and for the desired time.

-

In parallel, treat a set of neurons with this compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.

b. Protein Extraction and Western Blotting:

-

Follow the protein extraction and Western blotting procedures as described in the previous protocol.

-

Use a primary antibody specific for LC3. Two bands will be detected: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

The amount of LC3-II is indicative of the number of autophagosomes. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.

Logical Relationship for Autophagy Flux Measurement:

Caption: Autophagic flux is determined by the accumulation of LC3-II with lysosomal inhibition.

Conclusion

This compound is a powerful pharmacological tool for elucidating the roles of glucosylceramide synthase and glycosphingolipid metabolism in health and disease. Its ability to modulate critical cellular processes such as multidrug resistance and autophagy makes it an indispensable compound in the fields of oncology and neuroscience research. The provided data and protocols serve as a foundational guide for researchers and drug development professionals seeking to utilize this compound in their preclinical investigations.

References

D-threo-PPMP Glucosylceramide Synthase Inhibition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This crucial step is the gateway to the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to the depletion of downstream GSLs and an accumulation of the substrate, ceramide. These alterations in lipid composition have profound effects on cellular processes, including signaling, proliferation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the core principles of this compound-mediated GCS inhibition, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of sphingolipid biology, cancer research, and drug development.

Introduction to Glucosylceramide Synthase and this compound

Glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase) is an integral membrane protein that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer is the precursor for the synthesis of a vast array of complex glycosphingolipids, which are essential components of cellular membranes and are involved in a multitude of cellular functions.

This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of GCS.[1] Its D-threo stereoisomer is the biologically active form.[2] Inhibition of GCS by this compound has become a critical tool for studying the roles of glycosphingolipids and ceramide in various physiological and pathological processes.

Quantitative Data on this compound Efficacy

The inhibitory potency of PPMP on GCS activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to describe the efficacy of the inhibitor. It is important to distinguish between the racemic mixture (DL-threo-PPMP) and the active enantiomer (this compound) as their potencies can differ.

| Compound | Parameter | Value | Cell Line/System | Reference |

| DL-threo-PPMP | IC50 | 2 - 20 µM | Not Specified | [3] |

| D-threo-P4 (a PPMP analog) | IC50 | 0.5 µM | MDCK cell homogenates | [2] |

| D-threo-p-methoxy-P4 | IC50 | 0.2 µM | MDCK cell homogenates | [2] |

| D-threo-4'-hydroxy-P4 | IC50 | 90 nM | MDCK cell homogenates | [2] |

Table 1: Inhibitory Potency of PPMP and its Analogs on Glucosylceramide Synthase.

The inhibition of GCS by this compound leads to significant changes in the cellular lipid profile. Specifically, a decrease in glucosylceramide and downstream glycosphingolipids is observed, accompanied by an increase in various ceramide species.

| Treatment | Lipid Species | Change | Cell Line | Reference |

| 10 µM PPMP (4h) | Glucosylceramide (18:0) | Significant Reduction | Giardia lamblia | [4] |

| 10 µM PPMP (4h) | Glucosylceramide (20:0) | Significant Reduction | Giardia lamblia | [4] |

| 10 µM PPMP | Ceramide | Increase | Giardia lamblia | [5] |

| 40 µM D-PDMP | GM3 Ganglioside | 77.7% Reduction | HepG2 cells | [6] |

| 1 µM D-EtDO-P4 | GM3 Ganglioside | 81.9% Reduction | HepG2 cells | [6] |

Table 2: Effect of GCS Inhibition on Cellular Lipid Levels. D-PDMP and D-EtDO-P4 are analogs of this compound.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a method to measure GCS activity in cultured cells using a fluorescent ceramide analog.

Materials:

-

Cultured cells

-

RPMI-1640 medium with 10% FBS

-

RPMI-1640 medium with 1% BSA

-

7-nitro-2,1,3-benzoxadiazole (NBD) C6-ceramide complexed to BSA

-

Chloroform/methanol (1:1, v/v)

-

HPLC system with a normal-phase silica (B1680970) column and fluorescence detector

-

Solvent A: chloroform/methanol/ortho-phosphoric acid (80:20:0.1, v/v/v)

-

Solvent B: chloroform/methanol/H2O/ortho-phosphoric acid (60:34:6:0.1, v/v/v/v)

Procedure:

-

Seed cells in 35-mm dishes and grow for 24 hours in RPMI-1640 medium with 10% FBS.

-

Replace the medium with RPMI-1640 containing 1% BSA and 2.0 µM NBD C6-ceramide.

-

Incubate the cells for 2 hours at 37°C.

-

Extract cellular lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

Reconstitute the dried lipid extract in chloroform/methanol (1:1, v/v).

-

Inject a portion of the lipid extract onto the HPLC system.

-

Elute NBD sphingolipids using a linear gradient of Solvent A and Solvent B.

-

Detect the fluorescent lipids using a fluorescence detector (excitation λ = 470 nm, emission λ = 530 nm).

-

Quantify the amount of NBD glucosylceramide produced by comparing to a standard curve.

-

Normalize the GCS activity to the total cellular protein content.[3]

Quantification of Ceramide and Glucosylceramide by HPTLC

This protocol provides a general method for the separation and visualization of ceramides (B1148491) and glucosylceramides using high-performance thin-layer chromatography (HPTLC).

Materials:

-

Lipid extracts from cells or tissues

-

HPTLC silica gel 60 plates

-

Developing solvent: chloroform/methanol/water (e.g., 65:25:4, v/v/v)

-

Visualization reagent: Orcinol–sulfuric acid or copper sulfate (B86663) in phosphoric acid

-

Heating plate or oven

-

Densitometer for quantification (optional)

Procedure:

-

Spot the lipid extracts onto the HPTLC plate.

-

Develop the plate in a chromatography tank containing the developing solvent.

-

After the solvent front reaches the desired height, remove the plate and dry it completely.

-

For visualization, spray the plate with the chosen reagent.

-

Heat the plate at a specific temperature (e.g., 120°C) for a defined time to allow for color development.

-

Ceramide and glucosylceramide bands can be identified by comparing their migration distance to known standards.

-

Quantification can be performed by densitometry, comparing the intensity of the sample bands to a standard curve.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cultured cells in a 96-well plate

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Signaling Pathways Modulated by this compound

Inhibition of GCS by this compound leads to the accumulation of ceramide, a bioactive lipid known to be a key player in various signaling cascades, most notably apoptosis and autophagy.

Apoptosis Induction

Ceramide accumulation is a well-established trigger for apoptosis. One of the proposed mechanisms involves the activation of the extrinsic apoptotic pathway.

Caption: this compound-induced apoptosis pathway.

Autophagy Induction

Ceramide accumulation can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is often mediated through the inhibition of the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism.

Caption: this compound-induced autophagy pathway.

Experimental Workflow

A typical experimental workflow to investigate the effects of this compound on a specific cell line is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of glycosphingolipid and ceramide biology. Its specific inhibition of GCS allows for the controlled manipulation of cellular lipid composition, providing insights into the roles of these molecules in a wide range of cellular processes. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex cellular responses to GCS inhibition. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases, including cancer.

References

- 1. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. apexbt.com [apexbt.com]

- 4. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Glycosphingolipid Synthesis Inhibitor: A Technical History of D-threo-PPMP

For decades, the intricate world of sphingolipid metabolism held its secrets close. These complex lipids, once thought to be mere structural components of cell membranes, are now recognized as critical signaling molecules governing a vast array of cellular processes, from proliferation and differentiation to apoptosis and autophagy. A pivotal tool in unraveling these functions has been the development of specific inhibitors that can dissect the complex metabolic pathways. This technical guide delves into the discovery and history of one such seminal inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent and specific inhibitor of glucosylceramide synthase (GCS).

The Dawn of Glucosylceramide Synthase Inhibition: The PDMP Era

The story of this compound begins with its predecessor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP). In the late 1980s and early 1990s, researchers sought to understand the biological roles of glycosphingolipids. A key enzyme in their biosynthesis is glucosylceramide synthase (GCS), which catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.

A pioneering team of researchers, including Jin-ichi Inokuchi and Norman S. Radin, synthesized and characterized PDMP as a potent inhibitor of GCS. This synthetic ceramide analog opened the door to studying the downstream effects of depleting cells of their glucosphingolipids. Early studies with PDMP demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, establishing a crucial link between glycosphingolipid metabolism and cell fate.

The Evolution to PPMP: Enhancing Potency and Cellular Uptake

While PDMP was a groundbreaking tool, the quest for more potent and effective inhibitors continued. In 1992, a pivotal paper by Akira Abe, Jin-ichi Inokuchi, James A. Shayman, and their colleagues detailed the synthesis and evaluation of a series of PDMP homologs with varying N-acyl chain lengths.[1] This systematic investigation revealed a crucial structure-activity relationship: the length of the fatty acid chain significantly impacted the inhibitor's efficacy in intact cells.

The study showed that while longer-chain homologs did not exhibit dramatically different inhibitory power in in vitro enzyme assays with cell homogenates and microsomes, they were markedly more effective at inhibiting glucosylceramide synthesis, cell growth, and DNA synthesis in cultured Madin-Darby canine kidney (MDCK) cells.[1] This enhanced cellular activity was attributed to the increased hydrophobicity of the longer acyl chains, which facilitated greater uptake of the inhibitor by the cells.[1] Among the synthesized homologs, the palmitoyl (B13399708) (C16) derivative, named PPMP, emerged as a particularly potent inhibitor.

Stereospecificity: The Importance of the D-threo Isomer

Further research elucidated the critical importance of stereochemistry for the inhibitory activity of these compounds. The 1-phenyl-2-amino-3-morpholino-1-propanol backbone of PDMP and PPMP has two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It was demonstrated that the biological activity resided almost exclusively in the D-threo isomer. This stereospecificity highlighted the precise molecular recognition between the inhibitor and the active site of the glucosylceramide synthase enzyme.

Mechanism of Action: A Competitive Inhibitor of Glucosylceramide Synthase

This compound acts as a competitive inhibitor of glucosylceramide synthase. Its structure mimics that of the natural substrate, ceramide, allowing it to bind to the active site of the enzyme. By occupying the active site, this compound prevents the binding of ceramide and thus blocks the synthesis of glucosylceramide. This inhibition leads to the depletion of downstream glycosphingolipids and an accumulation of the substrate, ceramide.

dot

Caption: Mechanism of this compound action.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system, including the source of the enzyme and the assay conditions.

| Inhibitor | System | IC50 / % Inhibition | Reference |

| DL-threo-PPMP | MDCK cell homogenates | 70% inhibition at 20 µM | [2] |

| DL-threo-PPMP | Mouse liver microsomes | 41% inhibition at 20 µM | [2] |

| DL-threo-PPMP | Mouse brain homogenates | 62% inhibition at 20 µM | [2] |

| This compound | MDCK kidney epithelial cells | 70% reduction in cell growth at 20 µM | [3] |

| This compound | MDCK kidney epithelial cells | Significant inhibition of DNA synthesis at 3 µM | [3] |

Experimental Protocols

General Synthetic Approach for this compound Analogs

dot

Caption: General synthetic workflow for this compound.

Glucosylceramide Synthase Activity Assay

The activity of glucosylceramide synthase and the inhibitory effect of this compound are commonly measured using an in vitro enzyme assay. A widely used method involves the use of a radiolabeled substrate, typically UDP-[14C]glucose, and a ceramide acceptor.

Principle: The assay measures the incorporation of radiolabeled glucose from UDP-[14C]glucose into glucosylceramide, catalyzed by GCS in a sample (e.g., cell homogenate or microsomal fraction). The product, [14C]glucosylceramide, is then separated from the unreacted UDP-[14C]glucose and quantified by liquid scintillation counting.

General Protocol Outline:

-

Preparation of Enzyme Source:

-

Cells or tissues are homogenized in a suitable buffer.

-

Microsomal fractions, which are enriched in GCS, can be prepared by differential centrifugation.

-

-

Assay Mixture Preparation:

-

The reaction mixture typically contains:

-

Buffer (e.g., Tris-HCl) at an optimal pH.

-

Detergent (e.g., Triton X-100) to solubilize the lipid substrates.

-

Ceramide (or a short-chain, more soluble analog) as the acceptor substrate, often presented in liposomes.

-

UDP-[14C]glucose as the glucose donor.

-

The enzyme preparation.

-

For inhibition studies, varying concentrations of this compound are included.

-

-

-

Enzyme Reaction:

-

The reaction is initiated by adding the enzyme preparation to the pre-warmed assay mixture.

-

The mixture is incubated at 37°C for a defined period.

-

-

Reaction Termination and Product Extraction:

-

The reaction is stopped by adding a mixture of chloroform (B151607) and methanol.

-

The lipids, including the newly synthesized [14C]glucosylceramide, are extracted into the organic phase.

-

-

Product Separation and Quantification:

-

The extracted lipids are separated by thin-layer chromatography (TLC).

-

The spot corresponding to glucosylceramide is identified using standards.

-

The radioactivity in the glucosylceramide spot is quantified using a scintillation counter.

-

Downstream Signaling Effects of GCS Inhibition by this compound

The inhibition of GCS by this compound has profound effects on cellular signaling, primarily due to the resulting accumulation of ceramide and depletion of complex glycosphingolipids. Ceramide is a potent bioactive lipid that can trigger two major cellular pathways: apoptosis (programmed cell death) and autophagy (a cellular recycling process).

Ceramide-Induced Apoptosis

Ceramide accumulation is a well-established trigger of apoptosis. The signaling cascade is complex and can involve multiple pathways.

dot

Caption: Ceramide-induced apoptosis pathway.

Ceramide-Induced Autophagy

Ceramide can also induce autophagy, a process that can either promote cell survival or, under certain conditions, lead to a form of programmed cell death. The regulation of autophagy by ceramide is complex and involves the interplay of several key signaling molecules.

dot

Caption: Ceramide-induced autophagy pathway.

Conclusion: An Enduring Legacy in Sphingolipid Research

The discovery and development of this compound represent a landmark achievement in the field of sphingolipid research. From its origins as a more potent analog of PDMP, this compound has become an indispensable tool for scientists worldwide. Its ability to specifically inhibit glucosylceramide synthase has allowed for the detailed investigation of the myriad roles of glycosphingolipids in cellular function and disease. The insights gained from the use of this compound continue to shape our understanding of complex biological processes and pave the way for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

D-threo-PPMP Signaling Pathway Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to the depletion of downstream GSLs and a concurrent accumulation of the substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, apoptosis, and signaling, making this compound a valuable tool for research and a potential therapeutic agent in oncology and other fields. This guide provides a comprehensive overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action

This compound acts as a structural analog of ceramide, competitively inhibiting glucosylceramide synthase.[1] This inhibition blocks the conversion of ceramide to glucosylceramide, the precursor for a vast array of complex glycosphingolipids. The consequences of this enzymatic blockade are twofold: a decrease in the cellular levels of glucosylceramide and its downstream derivatives, and an accumulation of ceramide. Ceramide itself is a bioactive lipid second messenger known to be involved in the regulation of cellular processes such as apoptosis, cell cycle arrest, and senescence.

Quantitative Data on this compound Activity

The efficacy of this compound as a glucosylceramide synthase inhibitor and its impact on cell viability have been quantified in various studies. The following tables summarize key quantitative data.

| Table 1: IC50 Values for Glucosylceramide Synthase Inhibition | |

| Compound | IC50 (µM) |

| DL-threo-PPMP | 2 - 20 |

| D-threo-P4 (a PPMP analog) | 0.5 (in MDCK cell homogenates) |

| D-threo-p-methoxy-P4 | 0.2 (in MDCK cell homogenates) |

Data sourced from multiple studies, individual results may vary based on experimental conditions.[2][3]

| Table 2: Effects of this compound on Cell Growth and Viability | ||

| Cell Line | Concentration (µM) | Effect |

| MDCK kidney epithelial cells | 20 | 70% reduction in cell growth |

| MDCK kidney epithelial cells | 3 | Significant inhibition of DNA synthesis |

| KB-V0.01 cells | 10 | 70% decrease in MDR1 expression (after 72h) |

Data reflects in vitro studies and highlights the dose-dependent effects of this compound.[4][5]

| Table 3: Ceramide Accumulation Following this compound Treatment | ||

| Cell Line | Treatment Conditions | Fold Increase in Ceramide |

| HeLa Cells | 24 hours with PPMP | ~8-fold (C16-ceramide) |

| HeLa Cells | 24 hours with PPMP | ~10-fold (C22-ceramide) |

| HeLa Cells | 24 hours with PPMP | ~4-fold (C20-ceramide) |

Quantitative analysis of specific ceramide species reveals significant accumulation upon GCS inhibition.[6]

Signaling Pathways Modulated by this compound

The primary effect of this compound is the inhibition of glucosylceramide synthase, which initiates a cascade of downstream cellular events. The accumulation of ceramide is a key trigger for the induction of apoptosis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. apexbt.com [apexbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]

- 6. Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-threo-PPMP in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to a significant reduction in the cellular levels of GSLs and a concurrent accumulation of ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, apoptosis, and autophagy, making this compound a valuable tool in cancer research, neurobiology, and the development of therapies for lysosomal storage disorders. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed experimental protocols for its use.

Mechanism of Action

This compound is a synthetic analog of ceramide.[1] Its D-threo isomeric form exhibits the highest biological activity, potently inhibiting glucosylceramide synthase (GCS).[2] The inhibition of GCS blocks the conversion of ceramide to glucosylceramide, the precursor for the synthesis of a vast array of downstream glycosphingolipids, including lactosylceramide, globosides, and gangliosides.[3] This blockade results in two primary metabolic consequences: the depletion of cellular glycosphingolipids and the accumulation of the substrate, ceramide.[3]

Quantitative Data: Inhibitory Activity of this compound and its Analogs

The inhibitory potency of this compound and its related compounds on glucosylceramide synthase varies depending on the specific analog, the cell type, and the assay conditions. The following table summarizes key quantitative data from various studies.

| Compound | System | IC50 Value | Reference |

| DL-threo-PPMP | Glucosylceramide synthase | 2 - 20 µM | [1] |

| D-threo-p-methoxy-P4 | MDCK cell homogenates | 0.2 µM | |

| D-threo-4'-hydroxy-P4 | MDCK cell homogenates | 90 nM | |

| D-threo-3',4'-ethylenedioxy-P4 | MDCK cell homogenates | 100 nM | |

| D-threo-PDMP | Glucosylceramide synthase | 5 µM | [2] |

| This compound (10 µM) | KB-V0.01 cells | 70% decrease in MDR1 expression after 72h | [1] |

| DL-threo-PPMP (20 µM) | MDCK cell homogenates | 70% inhibition | [4] |

| DL-threo-PPMP (20 µM) | Mouse liver microsomes | 41% inhibition | [4] |

| DL-threo-PPMP (20 µM) | Mouse brain homogenates | 62% inhibition | [4] |

| DL-threo-PPMP | Late ring-stage P. falciparum growth | 0.85 µM | [4] |

Impact on Cellular Signaling Pathways

The perturbation of sphingolipid metabolism by this compound triggers a cascade of downstream signaling events, primarily driven by the depletion of GSLs and the accumulation of ceramide.

Sphingolipid Metabolism Pathway

This compound directly inhibits glucosylceramide synthase, a critical enzyme in the sphingolipid metabolic pathway. This leads to a buildup of ceramide and a reduction in the synthesis of downstream glycosphingolipids.

Ceramide-Induced Apoptosis

The accumulation of ceramide, a known pro-apoptotic lipid, is a major consequence of this compound treatment. Ceramide can induce apoptosis through both caspase-dependent and -independent pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]

- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-threo-PPMP as a Chemical Probe for Glucosylceramide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent and specific inhibitor of glucosylceramide synthase (GCS). GCS is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), a diverse class of lipids implicated in numerous cellular processes, including cell growth, differentiation, signal transduction, and multidrug resistance in cancer. This compound serves as an invaluable chemical probe for elucidating the multifaceted roles of GCS and GSLs in health and disease. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory effects, outlines key experimental protocols for its use, and visualizes the associated signaling pathways.

Introduction: The Significance of Glucosylceramide Synthase

Glucosylceramide synthase (GCS; UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80) catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.[1] This enzymatic reaction is crucial as it sits (B43327) at a critical metabolic branch point. The substrate, ceramide, is a pro-apoptotic signaling molecule, while the product, glucosylceramide (GlcCer), is the precursor for a vast array of complex GSLs that are generally associated with cell survival and proliferation.[2] Consequently, the activity of GCS can significantly influence a cell's fate.

Elevated GCS activity and the subsequent increase in GSL levels have been correlated with various pathological conditions, most notably cancer progression and the development of multidrug resistance (MDR).[3] GCS overexpression has been observed in numerous cancer cell lines and patient tumors, where it contributes to resistance to chemotherapy by converting pro-apoptotic ceramide into anti-apoptotic GlcCer and its derivatives.[3] This makes GCS a compelling target for therapeutic intervention and underscores the need for specific chemical probes to investigate its function.

This compound: A Potent and Specific GCS Inhibitor

This compound is a synthetic analog of ceramide that acts as a potent and specific inhibitor of GCS.[2] Its stereoisomer, L-threo-PPMP, does not inhibit GCS, highlighting the stereospecificity of the enzyme's active site.[4] By competitively inhibiting GCS, this compound effectively blocks the synthesis of GlcCer and downstream GSLs, leading to an accumulation of intracellular ceramide.[2] This dual effect of GSL depletion and ceramide accumulation makes this compound a powerful tool for studying the biological consequences of GCS inhibition.

Quantitative Data: Inhibitory Potency and Cellular Effects

The efficacy of this compound and its racemic mixture, DL-threo-PPMP, has been quantified across various experimental systems. The following tables summarize key quantitative data.

Table 1: IC50 Values of PPMP Stereoisomers against Glucosylceramide Synthase

| Compound | System | IC50 (µM) | Reference |

| DL-threo-PPMP | MDCK cell homogenates | ~2-20 | [5] |

| DL-threo-PPMP | Mouse liver microsomes | ~2-20 | [5] |

| DL-threo-PPMP | Mouse brain homogenates | ~2-20 | [5] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Concentration (µM) | Duration (h) | Effect | Reference |

| KB-V0.01 | 10 | 72 | 70% decrease in MDR1 expression | [6] |

| K562/A02 | Not specified | Not specified | Downregulation of mdr1 and GCS gene expression | Not specified |

| Cholangiocarcinoma cells | 10 | 24-48 | Reduced cell proliferation, enhanced cisplatin-induced apoptosis | [3] |

| HeLa | Not specified | 24 | Increased number of binucleated cells (cytokinesis failure) | Not specified |

Table 3: Effects of this compound on Glycosphingolipid and Ceramide Levels

| Treatment | Analyte | Change | Reference |

| This compound | Glucosylceramide (GlcCer) | Marked reduction | [7] |

| This compound | Lactosylceramide (B164483) (LacCer) | Marked reduction | [7] |

| This compound | Globo-series GSLs | Reduction | [7] |

| This compound | Ceramide | Accumulation | [2] |

Signaling Pathways Modulated by this compound

Inhibition of GCS by this compound initiates a cascade of downstream signaling events, primarily driven by the depletion of GSLs and the accumulation of ceramide.

Glycosphingolipid Biosynthesis Pathway

The primary effect of this compound is the blockade of the GSL biosynthesis pathway at the initial step.

Downstream Signaling Consequences of GCS Inhibition

The accumulation of ceramide and depletion of GSLs trigger various downstream signaling pathways affecting cell fate and function.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This protocol is adapted from methodologies described for measuring GCS activity in cell lysates.

Materials:

-

Cell lysis buffer (e.g., 250 mM sucrose, 25 mM KCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Ceramide substrate (e.g., NBD-C6-ceramide)

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM HEPES pH 7.4, 25 mM KCl, 10 mM MgCl2)

-

Chloroform/methanol (2:1, v/v)

-

TLC plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Fluorescence imager

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize (e.g., using a Dounce homogenizer or sonication).

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.

-

Collect the supernatant containing the microsomal fraction where GCS is located.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate (typically 50-100 µg of protein)

-

Reaction buffer

-

This compound at various concentrations (and a vehicle control)

-

Ceramide substrate (e.g., 10 µM NBD-C6-ceramide)

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding UDP-glucose (e.g., 100 µM).

-

Incubate at 37°C for 1-2 hours.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).

-

Spot the samples onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize and quantify the fluorescent product (NBD-C6-glucosylceramide) using a fluorescence imager.

-

-

Data Analysis:

-

Calculate the amount of product formed in the presence and absence of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Analysis of Cellular Glycosphingolipids by Thin-Layer Chromatography (TLC)

This protocol outlines the extraction and analysis of GSLs from cells treated with this compound.[1][8]

Materials:

-

Cells treated with this compound or vehicle control

-

PBS

-

Methanol

-

Chloroform

-

0.1 M KCl

-

TLC plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/0.25% aqueous CaCl2, 60:40:9, v/v/v)

-

Orcinol (B57675) spray reagent (for visualizing GSLs)

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with the desired concentration of this compound for the appropriate duration.

-

Harvest cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation.

-

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of water.

-

Add 20 volumes of chloroform/methanol (2:1) to the cell suspension.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at low speed to pellet the protein precipitate.

-

Collect the supernatant (total lipid extract).

-

Add 0.2 volumes of 0.1 M KCl to the extract to induce phase separation.

-

Vortex and centrifuge.

-

Carefully collect the lower organic phase containing the lipids.

-

Wash the organic phase with a theoretical upper phase (chloroform/methanol/0.1 M KCl, 3:48:47, v/v/v).

-

Dry the final organic phase under nitrogen.

-

-

TLC Analysis:

-

Resuspend the dried lipid extract in a small, known volume of chloroform/methanol (2:1).

-

Spot equal amounts of lipid extract from treated and control samples onto a TLC plate.

-

Develop the plate in the appropriate solvent system until the solvent front reaches near the top.

-

Air-dry the plate completely.

-

-

Visualization:

-

Spray the dried plate evenly with orcinol reagent.

-

Heat the plate at 100-110°C for 5-10 minutes until purple bands corresponding to GSLs appear.

-

Document the results by scanning or photography.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a cornerstone chemical probe for the study of glucosylceramide synthase and the broader field of glycosphingolipid biology. Its specificity and potent inhibitory activity allow for the precise dissection of GCS-dependent cellular processes. The accumulation of the pro-apoptotic substrate, ceramide, and the depletion of downstream glycosphingolipids provide a powerful two-pronged mechanism to probe cellular signaling pathways. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their investigations into the roles of GCS in cancer, metabolic disorders, and other diseases. Further exploration of the nuanced downstream effects of GCS inhibition will undoubtedly continue to yield valuable insights into fundamental cellular processes and provide new avenues for therapeutic development.

References

- 1. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 2. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Ceramide Glycosylation Enhances Cisplatin Sensitivity in Cholangiocarcinoma by Limiting the Activation of the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uaf.edu [uaf.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of D-threo-PPMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide in the biosynthesis of most glycosphingolipids (GSLs). By blocking this critical step, this compound sets off a cascade of downstream molecular events that have significant implications for cellular function and are of considerable interest in the fields of cancer biology, neurobiology, and drug development. This technical guide provides a comprehensive overview of the downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and application of this compound.

Primary Target and Immediate Downstream Effects

The primary and most direct molecular target of this compound is glucosylceramide synthase (GCS) . This compound, a ceramide analog, acts as a competitive inhibitor of GCS.[1] This inhibition leads to two immediate and critical downstream consequences: the depletion of glucosylceramide (GlcCer) and its downstream GSLs, and the accumulation of the GCS substrate, ceramide.

Quantitative Data on GCS Inhibition

The inhibitory potency of this compound on GCS has been quantified in various systems. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating this efficacy.

| System | IC50 Value | Reference |

| Glucosylceramide Synthase | 2 - 20 µM | [1] |

| MDCK Cell Homogenates | 70% inhibition at 20 µM | [2] |

| Mouse Liver Microsomes | 41% inhibition at 20 µM | [2] |

| Mouse Brain Homogenates | 62% inhibition at 20 µM | [2] |

Major Downstream Cellular Consequences

The inhibition of GCS and the subsequent alteration in the ceramide/glucosylceramide ratio trigger a series of profound cellular responses, including the induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis.

Endoplasmic Reticulum (ER) Stress

The accumulation of ceramide is a known inducer of ER stress.[3][4][5][6] This occurs, in part, through the disruption of ER Ca2+ homeostasis.[4][6] Ceramide can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to a depletion of ER calcium stores.[4][6] This disruption of calcium homeostasis, along with the accumulation of unfolded proteins, activates the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins in the ER membrane:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis but also the preferential translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic proteins like CHOP (C/EBP homologous protein).

-

IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and RNase activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.

Figure 1. this compound-induced ER stress signaling pathway.

Autophagy

Autophagy is a cellular self-degradation process that is often activated in response to stress, including ER stress. This compound has been shown to induce autophagy.[2] A key indicator of autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The induction of autophagy by this compound is also associated with a decrease in the p62/SQSTM1 protein, which is a receptor for cargo destined for autophagic degradation and is itself degraded during the process. The signaling pathway leading to autophagy in response to this compound involves the reduction of Akt and ribosomal protein S6 phosphorylation, suggesting an inhibition of the mTOR pathway, a master negative regulator of autophagy.[2]

Figure 2. this compound-induced autophagy pathway.

Apoptosis

Prolonged or severe ER stress ultimately leads to apoptosis, or programmed cell death. This compound is a known inducer of apoptosis.[1] The pro-apoptotic transcription factor CHOP, which is upregulated by the PERK arm of the UPR, plays a crucial role in this process. CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins. The execution of apoptosis involves the activation of a cascade of proteases called caspases.

Figure 3. this compound-induced apoptosis pathway.

Downstream Effects on Multidrug Resistance

A significant downstream effect of this compound is its ability to sensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents. This is primarily achieved through the downregulation of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).

Quantitative Data on MDR1 Expression

| Cell Line | Treatment | Effect on MDR1 Expression | Reference |

| KB-V0.01 | 10 µM this compound for 72h | 70% decrease | [7] |

The mechanism by which GCS inhibition leads to MDR1 downregulation is an area of active investigation but is thought to involve the alteration of lipid raft composition and signaling pathways that regulate MDR1 gene expression.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from a fluorescence-based HPLC method.[8][9]

Materials:

-

Cells or tissue homogenate

-

7-nitro-2,1,3-benzoxadiazole (NBD) C6-ceramide complexed to BSA

-

RPMI-1640 medium with 1% BSA

-

Chloroform, Methanol, ortho-phosphoric acid

-

HPLC system with a fluorescence detector and a normal-phase silica (B1680970) column

Procedure:

-

Culture cells to the desired confluency.

-

Incubate cells in RPMI-1640 medium containing 1% BSA and 2.0 µM NBD C6-ceramide for 2 hours at 37°C.

-

Extract total cellular lipids using a 2:1 chloroform/methanol mixture.

-

Reconstitute the dried lipid extract in a 1:1 chloroform/methanol solution.

-

Inject an aliquot of the lipid extract onto a normal-phase silica HPLC column.

-

Elute NBD-sphingolipids using a linear gradient of chloroform/methanol/ortho-phosphoric acid and chloroform/methanol/H2O/ortho-phosphoric acid.

-

Detect NBD-labeled glucosylceramide using a fluorescence detector with excitation at 470 nm and emission at 530 nm.

-

Quantify the amount of NBD-glucosylceramide produced by comparing to a standard curve.

-

Normalize GCS activity to the total protein concentration of the cell lysate.

Figure 4. Workflow for GCS activity assay.

Western Blot Analysis of Downstream Targets

This is a representative protocol; specific antibody concentrations and incubation times should be optimized.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GCS, anti-CHOP, anti-LC3B, anti-p62, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay

A common method to assess cell viability is the MTT assay.

Materials:

-

Cells seeded in a 96-well plate

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of this compound concentrations for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of glycosphingolipids and ceramides (B1148491) in cellular physiology and pathology. Its primary action of inhibiting glucosylceramide synthase initiates a cascade of downstream events, including ER stress, autophagy, and apoptosis, and modulates key cellular processes such as multidrug resistance. The quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of targeting GCS and its downstream pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scientists Reveal Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity ----Institute of Biophysics of Chinese Academy of Sciences [english.ibp.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Glucosylceramide synthase assay [bio-protocol.org]

- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

D-threo-PPMP: An Investigator's Guide to Cell Culture Applications

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis. By blocking the conversion of ceramide to glucosylceramide, this compound serves as a powerful tool for investigating the roles of glycosphingolipids and their precursor, ceramide, in a multitude of cellular processes. This application note provides detailed protocols for the use of this compound in cell culture, including its effects on cell viability, apoptosis, and the reversal of multidrug resistance.

Mechanism of Action

This compound acts as a competitive inhibitor of GCS, leading to a decrease in the cellular levels of glucosylceramide (GlcCer) and downstream glycosphingolipids.[1] Concurrently, the inhibition of GCS results in the accumulation of its substrate, ceramide.[2] Ceramide is a bioactive lipid known to be a key second messenger in signaling pathways that regulate cellular differentiation, proliferation, senescence, and apoptosis.[3][4][5] The dual effect of this compound—depletion of glycosphingolipids and accumulation of ceramide—underlies its diverse biological activities.

Data Presentation

The following tables summarize the quantitative effects of this compound and its racemic mixture, DL-threo-PPMP, observed in various experimental settings.

| Parameter | Cell Line/System | Compound | Concentration | Effect | Reference |

| GCS Inhibition | MDCK cell homogenates | DL-threo-PPMP | 20 µM | 70% inhibition | [6] |

| GCS Inhibition | Mouse liver microsomes | DL-threo-PPMP | 20 µM | 41% inhibition | [6] |

| GCS Inhibition | Mouse brain homogenates | DL-threo-PPMP | 20 µM | 62% inhibition | [6] |

| IC50 (GCS activity) | In vitro | DL-threo-PPMP | 2 - 20 µM | 50% inhibition | |

| IC50 (growth) | P. falciparum (late ring-stage) | DL-threo-PPMP | 0.85 µM | 50% inhibition | [6] |

Table 1: Inhibitory Activity of PPMP

| Cell Line | Compound | Concentration | Treatment Time | Effect on Cell Viability/Growth | Reference |

| MDCK | This compound | 20 µM | Not specified | 70% reduction in cell growth | [7] |

| MDCK | This compound | 3 µM | Not specified | Significant inhibition of DNA synthesis | [7] |

| KB-V0.01 | This compound | 10 µM | 72 hours | 70% decrease in MDR1 expression | [8] |

| B16 Melanoma | D-threo-PDMP | Not specified | Not specified | Decrease in GlcCer and LacCer levels | [1] |

| A549 | DL-PDMP | Not specified | 17 hours | Increased cellular ceramide levels | |

| G. lamblia | PPMP | 10 µM | 4 hours | Significant reduction of GlcCer, increased ceramide | [2] |

Table 2: Cellular Effects of this compound and Related Compounds

Signaling Pathways

The primary mechanism of this compound action, the inhibition of glucosylceramide synthase, triggers a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Experimental Workflow: General Procedure

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

This compound

-

6-well cell culture plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in Protocol 1.

-

Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Protocol 3: Lipid Extraction and Analysis

Objective: To analyze the changes in cellular levels of ceramide and glucosylceramide following this compound treatment.

Materials:

-

This compound

-

6-well or 10 cm cell culture dishes

-

Complete cell culture medium

-

Methanol

-

Water (HPLC grade)

-

Nitrogen gas stream

-

Thin-layer chromatography (TLC) plates

-

TLC developing chamber and solvents

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system (optional, for more precise quantification)

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

-

Cell Harvesting: After treatment, wash the cells with cold PBS and harvest them by scraping.

-

Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet, add a mixture of chloroform:methanol (1:2, v/v). b. Vortex thoroughly and incubate on ice for 30 minutes. c. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. d. Vortex and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Analysis:

-

TLC: Spot the lipid extracts on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate ceramide and glucosylceramide. Visualize the lipids using appropriate stains (e.g., primuline) and compare them to standards.

-

HPLC-MS: For quantitative analysis, inject the lipid extract into an HPLC-MS system to separate and quantify the different lipid species.

-

Conclusion

This compound is an invaluable tool for cell biologists and drug development professionals for studying the roles of glycosphingolipids and ceramide in cellular function. The protocols outlined in this application note provide a framework for investigating the effects of this compound on cell viability, apoptosis, and lipid metabolism. Careful experimental design and data analysis will contribute to a deeper understanding of the complex signaling networks regulated by these essential lipids.

References

- 1. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]